molecular formula C15H19F3N2O B7584965 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide

1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide

Cat. No. B7584965
M. Wt: 300.32 g/mol
InChI Key: DXNARGRDGCZKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide, commonly known as CPP-115, is a synthetic compound that has gained attention for its potential use in medical research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA.

Scientific Research Applications

CPP-115 has shown potential for use in medical research, particularly in the treatment of epilepsy and other neurological disorders. By inhibiting 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, CPP-115 increases the levels of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain, which can help to reduce seizure activity. CPP-115 has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the reinforcing effects of cocaine in animal models.

Mechanism of Action

CPP-115 works by inhibiting the enzyme 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, which is responsible for breaking down 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide, which can help to reduce seizure activity and other neurological symptoms.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain, which can help to reduce seizure activity and other neurological symptoms. It has also been shown to reduce the reinforcing effects of cocaine in animal models.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is its potent inhibitory effect on 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, which makes it a useful tool for studying the role of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain. However, one limitation of CPP-115 is that it is not selective for 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, and may also inhibit other enzymes in the brain.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Another area of interest is its potential use in the treatment of cocaine addiction. Additionally, further research is needed to explore the potential side effects and limitations of CPP-115, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

CPP-115 can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethyl)phenylacetic acid with 1-pyrrolidinecarboxamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with propylamine to form CPP-115.

properties

IUPAC Name

1-[3-[4-(trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c16-15(17,18)12-7-5-11(6-8-12)3-1-9-20-10-2-4-13(20)14(19)21/h5-8,13H,1-4,9-10H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNARGRDGCZKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCC2=CC=C(C=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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